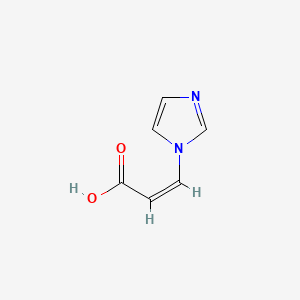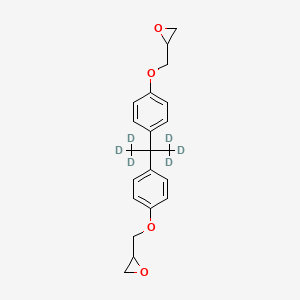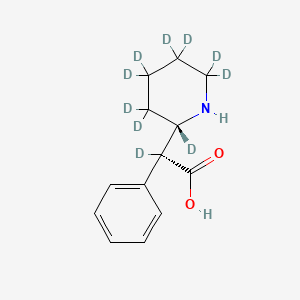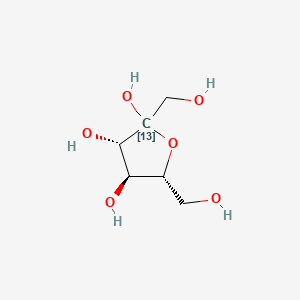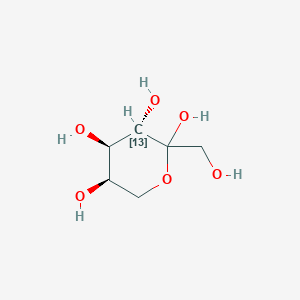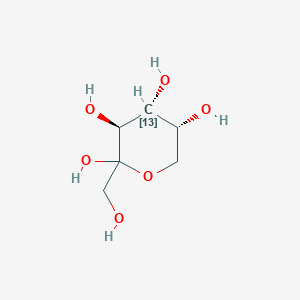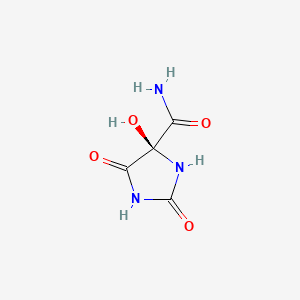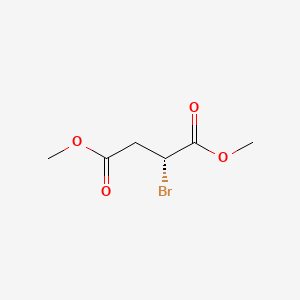
(R)-Dimethyl bromosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Dimethyl bromosuccinate is an organic compound that belongs to the class of brominated succinates It is characterized by the presence of a bromine atom attached to the succinate backbone, which is further esterified with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Dimethyl bromosuccinate typically involves the bromination of dimethyl succinate. One common method is the reaction of dimethyl succinate with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of ®-Dimethyl bromosuccinate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: ®-Dimethyl bromosuccinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding succinate derivatives.
Oxidation Reactions: Oxidative transformations can lead to the formation of more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are often carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyano, and methoxy succinates.
Reduction Reactions: Products include dimethyl succinate and its derivatives.
Oxidation Reactions: Products include succinic acid and its oxidized forms.
Scientific Research Applications
®-Dimethyl bromosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: ®-Dimethyl bromosuccinate is employed in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of ®-Dimethyl bromosuccinate involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a reactive site for substitution reactions, while the ester groups facilitate interactions with various molecular targets. The compound can modulate biochemical pathways by interacting with enzymes and other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
N-Bromosuccinimide: A brominated succinimide used in radical substitution and electrophilic addition reactions.
Dimethyl Succinate: A non-brominated ester used as a solvent and intermediate in organic synthesis.
Bromomalonic Dialdehyde: A brominated compound with similar reactivity but different structural features.
Uniqueness: ®-Dimethyl bromosuccinate is unique due to its specific bromination pattern and esterification, which confer distinct reactivity and applications. Its ability to undergo a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound in research and industry.
Properties
IUPAC Name |
dimethyl (2R)-2-bromobutanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYMYJITHXYRMA-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651519 |
Source


|
| Record name | Dimethyl (2R)-2-bromobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99147-12-3 |
Source


|
| Record name | Dimethyl (2R)-2-bromobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Propynal, 3-bicyclo[2.2.1]hept-2-yl- (9CI)](/img/new.no-structure.jpg)

